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Compound of Interest

4-Bromo-2-fluoro-5-
Compound Name:

methylbenzaldehyde
CAS No.: 916792-23-9
Cat. No.: B1517702

Get Quote

\ J

CAS Number: 916792-23-9 IUPAC Name: 4-Bromo-2-fluoro-5-methylbenzaldehyde
Formula: CsHeBrFO Molecular Weight: 217.04 g/mol [1][2]

Executive Summary

4-Bromo-2-fluoro-5-methylbenzaldehyde is a trisubstituted benzene derivative characterized
by three distinct functional handles: an electrophilic aldehyde, a labile aryl bromide, and a
fluorine atom that modulates metabolic stability and lipophilicity. It serves as a critical
intermediate in the synthesis of ALDH1A1-selective fluorescent probes (e.g., AIDeSense) and
TNF-a modulators. Its structural rigidity and orthogonal reactivity make it an ideal building block
for Fragment-Based Drug Discovery (FBDD), particularly for targeting sterically demanding
protein pockets.

Chemical Identity & Physical Properties[3]
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Property Specification

CAS Number 916792-23-9

Appearance White to pale yellow solid

Melting Point 68—72 °C (Typical range for this class)

Solubility ?oluble in DCM, THF, EtOAc; sparingly soluble
in water

SMILES Cclcc(c(cclBr)F)C=0[3]

InChl Key XTCHIJHTWCZHFQJ-UHFFFAOYSA-N

Storage 2-8 °C, Inert Atmosphere (Argon/Nitrogen)

Note on Isomers: Ensure strict verification of the substitution pattern. The isomer 4-Bromo-5-
fluoro-2-methylbenzaldehyde (CAS 861928-26-9) is commercially available but possesses

significantly different electronic properties and reactivity profiles.

Synthetic Pathways[5][6]

The synthesis of 4-Bromo-2-fluoro-5-methylbenzaldehyde typically relies on lithium-halogen
exchange due to the difficulty of direct electrophilic formylation on the highly deactivated
bromo-fluoro-toluene ring.

Protocol A: Metal-Halogen Exchange (Primary Route)

This route utilizes 1,4-dibromo-2-fluoro-5-methylbenzene as the starting material. The reaction
exploits the differential acidity and directing effects to selectively lithiate at the C-1 position.

Reagents: 1,4-Dibromo-2-fluoro-5-methylbenzene, n-Butyllithium (n-BuLi), Dimethylformamide
(DMF), THF.
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Step-by-Step Methodology:

e Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with 1,4-
dibromo-2-fluoro-5-methylbenzene (1.0 eq) dissolved in anhydrous THF (0.4 M
concentration).

e Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This
temperature is critical to prevent benzyne formation or scrambling of the lithiated species.

e Lithiation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 20 minutes. Maintain
internal temperature below -70 °C.

o Mechanistic Insight: The lithium-halogen exchange occurs preferentially at the bromine
para to the fluorine due to inductive stabilization, though steric factors from the methyl
group also play a role.

o Formylation: Stir for 30 minutes at -78 °C, then add anhydrous DMF (1.5 eq) dropwise.

e Quench: Allow the mixture to warm to O °C over 1 hour. Quench with saturated aqueous
NHaClI.

o Workup: Extract with EtOAc, wash with brine, dry over Na=SOa4, and concentrate. Purify via
silica gel chromatography (Hexanes/EtOAc gradient).

Visualization: Synthesis Workflow

1,4-Dibromo-2-fluoro- Activation _ | Li-Hal Exchange o | Lithiated Species Electrophile _ | Formylation Hydrolysis _ |  4-Bromo-2-fluoro-
5-methylbenzene 1 (-78°C, n-BuLi, THF) = (Transient) ™| (DMF Quench) ™| 5-methylbenzaldehyde

Click to download full resolution via product page
Figure 1: Selective synthesis via cryogenic lithiation-formylation sequence.

Reactivity & Functionalization

This scaffold offers three orthogonal "handles” for divergent synthesis, allowing medicinal
chemists to rapidly generate libraries.
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A. The Aldehyde (C-1)[1][5]

e Reductive Amination: Reacts with primary/secondary amines (using NaBH(OAc)s) to form
benzylamines. This is the primary route for linking the scaffold to solubilizing tails in kinase
inhibitors.

o Wittig/Horner-Wadsworth-Emmons: Converts the aldehyde to styrenes or acrylates,
extending the carbon chain for Michael acceptor design.

B. The Aryl Bromide (C-4)

¢ Suzuki-Miyaura Coupling: The bromine atom is highly reactive toward Pd-catalyzed cross-
coupling with aryl/heteroaryl boronic acids.

o Condition: Pd(dppf)Clz, K2COs, Dioxane/Water, 90 °C.

o Buchwald-Hartwig Amination: Facilitates the introduction of aniline or piperazine motifs,
common in kinase hinge-binding regions.

C. The Aryl Fluoride (C-2)

¢ Nucleophilic Aromatic Substitution (SrAr): While the methyl group provides some steric
hindrance, the ortho-aldehyde (electron-withdrawing) activates the fluorine toward
displacement by strong nucleophiles (e.g., thiols, alkoxides) under elevated temperatures.

Visualization: Divergent Reactivity Map

4-Bromo-2-fluoro-
5-methylbenzaldehyde

Pd(0), Ar-B(OH)2|R-NH2, NaBH(OAc)3 * NaClO2 or KMnO4
(at Br site) (at CHO site) (at CHO site)

Suzuki Coupling Reductive Amination Oxidation to Acid
(Biaryl formation) (Benzylamine synthesis) (Amide coupling precursor)

Click to download full resolution via product page
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Figure 2: Orthogonal functionalization pathways for library generation.

Case Studies in Drug Development
Case Study 1: ALDH1A1 Fluorescent Probes
(AlIDeSense)

Researchers at the University of Illinois utilized 4-Bromo-2-fluoro-5-methylbenzaldehyde to
synthesize AlDeSense, a turn-on fluorescent probe for Aldehyde Dehydrogenase 1A1
(ALDH1A1), a marker for cancer stem cells.

e Role: The aldehyde moiety acts as the recognition sequence for the enzyme. The fluorine
and bromine substituents tune the electronic properties of the pendant ring to quench
fluorescence in the "off" state and enhance specificity over other ALDH isoforms.

 Significance: This probe allows for the live imaging of cancer stem cells in complex biological
matrices.

Case Study 2: TNF-a Modulators

In patent W0O2024112796A1, this aldehyde is reduced to the benzyl alcohol and subsequently
incorporated into macrocyclic structures designed to modulate Tumor Necrosis Factor-alpha
(TNF-a) activity.

o Workflow: Aldehyde — (NaBHa4 reduction) - Benzyl Alcohol —» (Mesylation/Halogenation) —
Macrocyclization.

o Outcome: High-affinity inhibitors for autoimmune indications.

Safety & Handling (MSDS Highlights)

e GHS Classification:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.[4]
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e Handling: Use in a chemical fume hood. Avoid inhalation of dust.
e Emergency: In case of eye contact, rinse immediately with plenty of water for 15 minutes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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8. 633327-22-7 | 5-Bromo-2,3-difluorobenzaldehyde | Fluorinated Building Blocks |
Ambeed.com [ambeed.com]

e 9.644985-24-0 | 4-Bromo-2,3-difluorobenzaldehyde | Fluorinated Building Blocks |
Ambeed.com [ambeed.com]

e 10.112279-64-8 | 3-Bromo-2,5-difluorobenzaldehyde | Fluorinated Building Blocks |
Ambeed.com [ambeed.com]

e 11. 916792-23-9|4-Bromo-2-fluoro-5-methylbenzaldehyde|BLD Pharm [bldpharm.com]

 To cite this document: BenchChem. [Technical Guide: 4-Bromo-2-fluoro-5-
methylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of : Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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